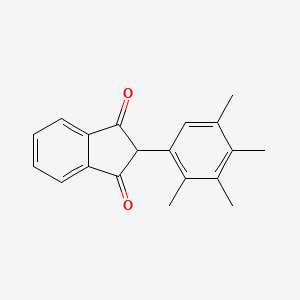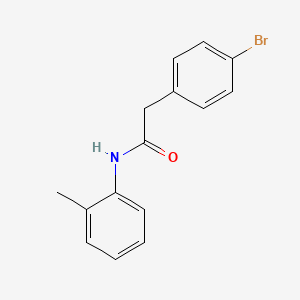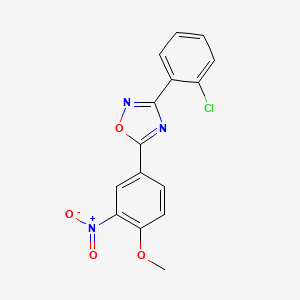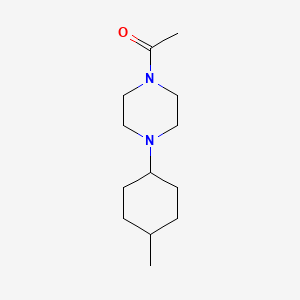
1-acetyl-4-(4-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(4-methylcyclohexyl)piperazine, also known as MEP, is a synthetic compound that belongs to the class of piperazine derivatives. MEP has been extensively studied due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用机制
1-acetyl-4-(4-methylcyclohexyl)piperazine acts as a selective agonist of serotonin and dopamine receptors, particularly the 5-HT1A and D2 receptors. The activation of these receptors leads to the modulation of various signaling pathways, including the cAMP and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and survival. 1-acetyl-4-(4-methylcyclohexyl)piperazine also modulates the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
1-acetyl-4-(4-methylcyclohexyl)piperazine has been shown to induce various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 1-acetyl-4-(4-methylcyclohexyl)piperazine can inhibit the proliferation of various cancer cell lines, such as breast cancer, lung cancer, and glioma, by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 1-acetyl-4-(4-methylcyclohexyl)piperazine can improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression. 1-acetyl-4-(4-methylcyclohexyl)piperazine has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
实验室实验的优点和局限性
1-acetyl-4-(4-methylcyclohexyl)piperazine has several advantages as a research tool, including its high potency and selectivity for serotonin and dopamine receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-acetyl-4-(4-methylcyclohexyl)piperazine also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its potential for drug interactions.
未来方向
There are several future directions for the research on 1-acetyl-4-(4-methylcyclohexyl)piperazine. One direction is to develop novel 1-acetyl-4-(4-methylcyclohexyl)piperazine derivatives with improved efficacy and safety profiles for the treatment of various diseases, such as cancer, Alzheimer's disease, and depression. Another direction is to study the role of 1-acetyl-4-(4-methylcyclohexyl)piperazine in the regulation of various signaling pathways, such as the cAMP and PI3K/Akt pathways, and its potential for modulating the immune system. Finally, the development of new techniques, such as optogenetics and chemogenetics, can be used to study the function of 1-acetyl-4-(4-methylcyclohexyl)piperazine and its receptors in vivo with high spatial and temporal resolution.
合成方法
1-acetyl-4-(4-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with hydrazine hydrate, followed by acetylation with acetic anhydride and subsequent cyclization with phosgene. The yield of 1-acetyl-4-(4-methylcyclohexyl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
1-acetyl-4-(4-methylcyclohexyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-acetyl-4-(4-methylcyclohexyl)piperazine has been used as a scaffold for the development of novel drugs targeting various diseases, such as cancer, Alzheimer's disease, and depression. In neuroscience, 1-acetyl-4-(4-methylcyclohexyl)piperazine has been used as a tool to study the function of neurotransmitter receptors, such as serotonin and dopamine receptors. In drug discovery, 1-acetyl-4-(4-methylcyclohexyl)piperazine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-3-5-13(6-4-11)15-9-7-14(8-10-15)12(2)16/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCYOVPPGOLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455661 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
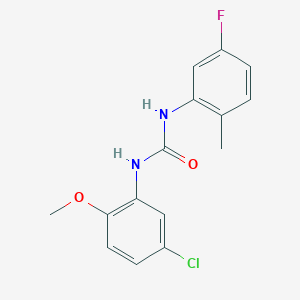



![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)


